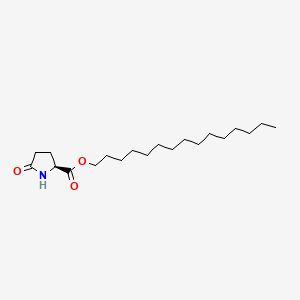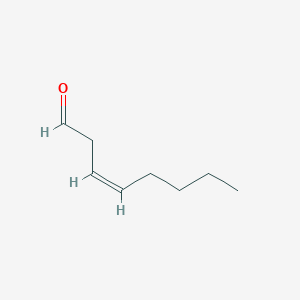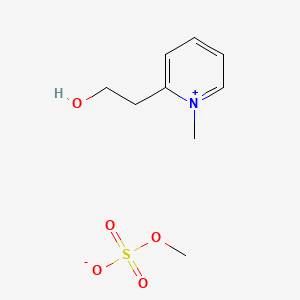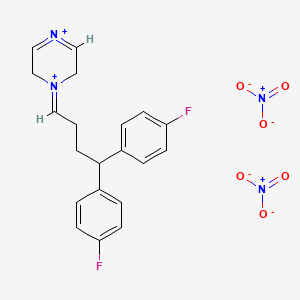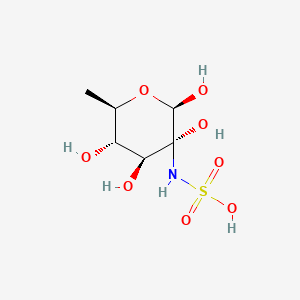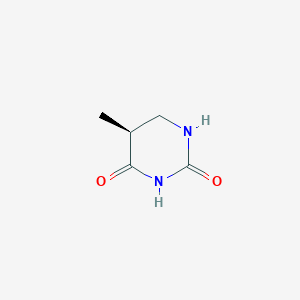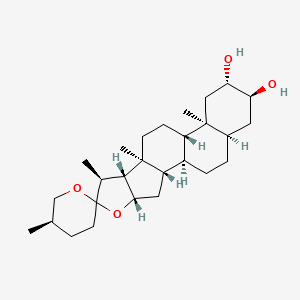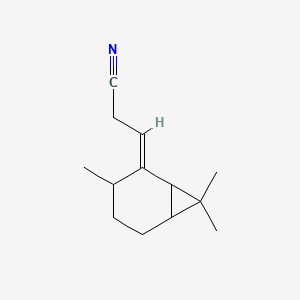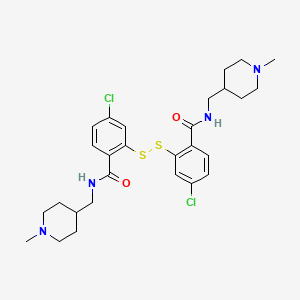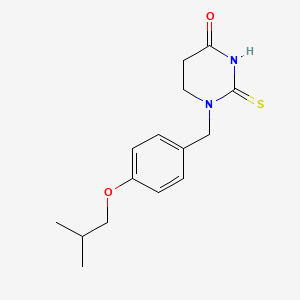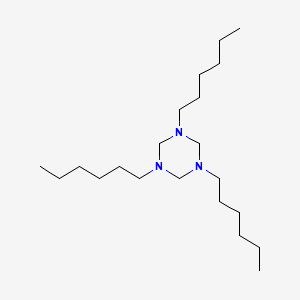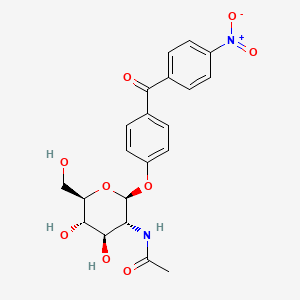
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)-, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)-, hydrate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a glucopyranosyl moiety and a nitrophenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)-, hydrate typically involves multi-step organic reactions. One common method includes the acetylation of 2-amino-2-deoxy-beta-D-glucopyranose followed by its coupling with 4-hydroxyphenylmethanone. The final step involves the nitration of the phenyl ring to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions are crucial to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)-, hydrate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted glucopyranosyl compounds.
Scientific Research Applications
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)-, hydrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)-, hydrate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The glucopyranosyl moiety may facilitate the compound’s entry into cells, enhancing its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methanone, (4-nitrophenyl)phenyl-: Similar in structure but lacks the glucopyranosyl moiety.
Methanone, (4-hydroxyphenyl)phenyl-: Contains a hydroxy group instead of the nitro group.
Methanone, (4-methoxyphenyl)phenyl-: Features a methoxy group in place of the nitro group.
Uniqueness
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)-, hydrate is unique due to its combination of a glucopyranosyl moiety and a nitrophenyl group, which imparts distinct chemical and biological properties. This combination enhances its solubility, reactivity, and potential for biological interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
83357-15-7 |
|---|---|
Molecular Formula |
C21H22N2O9 |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-(4-nitrobenzoyl)phenoxy]oxan-3-yl]acetamide |
InChI |
InChI=1S/C21H22N2O9/c1-11(25)22-17-20(28)19(27)16(10-24)32-21(17)31-15-8-4-13(5-9-15)18(26)12-2-6-14(7-3-12)23(29)30/h2-9,16-17,19-21,24,27-28H,10H2,1H3,(H,22,25)/t16-,17-,19-,20-,21-/m1/s1 |
InChI Key |
AQWXPRPAECFWTN-XGAGZNTDSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


